4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O5/c33-22(34)18-3-7-20(8-4-18)27-25(35)26-19-5-1-17(2-6-19)21-28-23(31-9-13-36-14-10-31)30-24(29-21)32-11-15-37-16-12-32/h1-8H,9-16H2,(H,33,34)(H2,26,27,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXONVJJRRBXWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests significant biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Chemical Formula : C25H27N7O5
- Molecular Weight : 485.6 g/mol
- CAS Number : 44516307
The structure features a triazine core, which is known for its biological activity, particularly in inhibiting key signaling pathways involved in cell proliferation and survival.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. Inhibitors targeting this pathway have shown promise in cancer therapy by inducing apoptosis in malignant cells .
- Antitumor Activity : Studies have demonstrated that derivatives of bis(morpholino-1,3,5-triazine) exhibit significant antitumor effects in vitro and in vivo. For instance, a related compound has shown efficacy against xenograft tumor models when administered intravenously .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs.
| Study | Model | Activity | Reference |
|---|---|---|---|
| In vitro cytotoxicity | Cancer cell lines | IC50 < 10 µM | |
| In vivo efficacy | Xenograft models | Significant tumor reduction | |
| Mechanism study | PI3K/Akt inhibition | Induces apoptosis |
Case Study 1: Antitumor Efficacy
A series of bis(morpholino-1,3,5-triazine) derivatives were tested for their ability to inhibit tumor growth. One specific derivative demonstrated a remarkable reduction in tumor size compared to controls when administered at a dosage of 10 mg/kg body weight in subcutaneous xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that modifications to the morpholine groups significantly impacted biological activity. The presence of electron-donating groups enhanced the inhibitory potency against cancer cell lines, indicating that careful structural modifications can optimize therapeutic effects.
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound comprises three distinct domains:
- A 1,3,5-triazine core substituted with two morpholin-4-yl groups at positions 4 and 6.
- A phenyl group at position 2 of the triazine, functionalized with a urea linkage.
- A benzoic acid moiety connected via the urea bridge.
Retrosynthetically, the molecule can be dissected into two key intermediates:
- Intermediate A : 4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline (derived from cyanuric chloride).
- Intermediate B : 4-Isocyanatobenzoic acid (or its protected ester).
Coupling these intermediates via urea formation yields the final product.
Synthesis of Intermediate A: 4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline
Stepwise Preparation
Displacement of Chlorine Atoms in Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential nucleophilic substitution with morpholine.
- Step 1 : Reaction with 2 equiv morpholine in dichloromethane at 0°C yields 2,4-dimorpholino-6-chloro-1,3,5-triazine (compound 6 in).
Reagents : Morpholine, triethylamine (base), dichloromethane.
Yield : >95%.
- Step 2 : Suzuki-Miyaura coupling of the remaining chlorine with 4-aminophenylboronic acid pinacol ester.
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃, dimethoxyethane (DME), reflux.
Yield : 83%.
Mechanistic Insights
Morpholine’s nucleophilicity facilitates SNAr displacement at the electron-deficient triazine ring. The Suzuki coupling introduces the aniline group, critical for subsequent urea formation.
Synthesis of Intermediate B: 4-Isocyanatobenzoic Acid Derivatives
Protection-Deprotection Strategy
To prevent side reactions during urea formation, the carboxylic acid group is typically protected as a methyl ester:
Urea Bridge Formation: Coupling Intermediates A and B
Isocyanate-Mediated Coupling
Intermediate A reacts with methyl 4-isocyanatobenzoate in anhydrous dichloromethane:
Hydrolysis of the Methyl Ester
Optimization and Challenges
Key Challenges
Q & A
Basic: What synthetic strategies are recommended for assembling the triazine-morpholine-carbamoyl scaffold?
Answer:
The compound’s core structure requires sequential functionalization of the 1,3,5-triazine ring. A common approach involves nucleophilic substitution on chlorotriazine intermediates. For instance:
- Step 1: React 2,4-dichloro-1,3,5-triazine with morpholine to introduce bis(morpholin-4-yl) groups at positions 2 and 4 .
- Step 2: Attach a 4-aminophenyl group to position 6 of the triazine via Buchwald-Hartwig coupling .
- Step 3: Convert the benzoic acid moiety to an isocyanate intermediate using carbodiimide-based activation (e.g., DMT-MM, as in ), followed by coupling with the aniline group on the triazine-phenyl scaffold .
Key Considerations: Use anhydrous conditions for triazine reactions and monitor intermediates via LC-MS to avoid side products like over-alkylation .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?
Answer:
Discrepancies in NMR or mass spectrometry (MS) data often arise from rotational isomers (e.g., hindered rotation in carbamoyl groups) or residual solvents. Mitigation strategies include:
- Multi-Technique Validation: Combine -NMR, -NMR, and 2D-COSY to confirm coupling patterns and spatial arrangements .
- X-ray Crystallography: Resolve ambiguities in the triazine-phenyl linkage geometry, as demonstrated in for similar carbamoyl-triazine systems.
- Dynamic HPLC: Use temperature-controlled HPLC to detect conformational isomers that may skew purity assessments .
Basic: What analytical techniques are critical for purity assessment and functional group confirmation?
Answer:
- HPLC-PDA: Quantify impurities using C18 columns with acetonitrile/water gradients; track UV absorption at 254 nm for triazine and benzoic acid moieties .
- Elemental Analysis: Verify C/H/N ratios (±0.3% tolerance) to confirm stoichiometry of morpholine and triazine groups.
- FT-IR: Identify carbamoyl C=O stretches (~1680–1720 cm) and triazine ring vibrations (~1550 cm) .
Advanced: How can reaction yields be optimized for the carbamoyl coupling step?
Answer:
Low yields in carbamoyl bond formation often result from competing hydrolysis or incomplete activation. Optimization strategies:
- Activation Reagents: Replace traditional EDC/HOBt with DMT-MM ( ), which improves solubility in polar aprotic solvents like DMF.
- Solvent Selection: Use anhydrous DMF at 0–5°C to minimize water-induced side reactions.
- Stoichiometry: Employ a 1.2:1 molar ratio of benzoic acid derivative to triazine-aniline intermediate to drive the reaction to completion .
Basic: What stability considerations are critical for long-term storage of this compound?
Answer:
The carbamoyl group and morpholine rings are hygroscopic and prone to hydrolysis. Recommendations:
- Storage Conditions: Use amber vials under argon at –20°C; avoid freeze-thaw cycles.
- Stability Monitoring: Perform monthly HPLC checks for degradation products (e.g., free benzoic acid or morpholine) .
- Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation .
Advanced: How can computational methods aid in predicting biological activity or solubility?
Answer:
- Molecular Dynamics (MD): Simulate interactions of the triazine-carbamoyl scaffold with target proteins (e.g., kinases) to predict binding affinity.
- Quantitative Structure-Property Relationship (QSPR): Correlate logP values with solubility using descriptors like polar surface area (PSA) and H-bond donors/acceptors .
- Density Functional Theory (DFT): Calculate charge distribution on the triazine ring to guide derivatization for improved bioavailability .
Basic: What are the safety protocols for handling morpholine and triazine intermediates?
Answer:
- Morpholine: Use fume hoods and nitrile gloves; it is a skin irritant and may form explosive peroxides upon prolonged storage .
- Chlorotriazines: Avoid inhalation; these are alkylating agents with potential mutagenicity. Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced: How to address low reproducibility in triazine-phenyl coupling reactions?
Answer:
Variability often stems from trace metal catalysts or moisture. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
